

# Coblopasvir Dihydrochloride: A Pan-Genotypic Inhibitor of HCV NS5A

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Coblopasvir dihydrochloride, formerly known as GSK2336805 and KW-136, is a potent, pangenotypic direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C Virus (HCV) infection. Its therapeutic efficacy is rooted in the specific inhibition of the HCV Nonstructural Protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and virion assembly. This document provides a comprehensive technical overview of Coblopasvir dihydrochloride, including its mechanism of action, in vitro antiviral activity, resistance profile, and clinical trial data, presented in a format tailored for researchers, scientists, and drug development professionals.

### Introduction to Coblopasvir Dihydrochloride

Coblopasvir is a second-generation NS5A inhibitor characterized by its picomolar potency against a broad range of HCV genotypes.[1] It is administered orally and is used in combination with other direct-acting antivirals, such as the NS5B polymerase inhibitor sofosbuvir, to achieve high rates of sustained virologic response (SVR).[2][3] In China, a combination therapy of coblopasvir and sofosbuvir has been approved for treating adults with chronic HCV genotypes 1, 2, 3, and 6, with or without compensated cirrhosis.[2]

### **Therapeutic Target and Mechanism of Action**



The primary therapeutic target of Coblopasvir is the HCV NS5A protein.[4] NS5A is a crucial component of the HCV replication complex and does not possess any known enzymatic activity. Instead, it functions as a scaffold protein, interacting with both viral and host factors to facilitate the formation of the membranous web, the site of viral RNA replication.[4][5] NS5A is also involved in the assembly of new viral particles.[6]

Coblopasvir exerts its antiviral effect by binding to the N-terminus of NS5A, likely within Domain I.[1][7] This binding event is thought to induce a conformational change in the NS5A protein, thereby disrupting its normal functions. The precise mechanism of inhibition is believed to be twofold:

- Inhibition of Viral RNA Replication: Coblopasvir interferes with the formation and function of the HCV replication complex, leading to a cessation of viral RNA synthesis.[6][7]
- Inhibition of Virion Assembly: The binding of Coblopasvir to NS5A also disrupts the process of assembling new, infectious viral particles.

This dual mechanism of action contributes to the potent antiviral activity observed with Coblopasvir.

# Signaling Pathway of HCV Replication and Coblopasvir Inhibition

The following diagram illustrates the central role of NS5A in the HCV replication cycle and the point of intervention for Coblopasvir.



Click to download full resolution via product page



HCV Replication Cycle and Coblopasvir's Point of Inhibition.

### In Vitro Antiviral Activity

The in vitro antiviral activity of Coblopasvir (as GSK2336805) has been evaluated in HCV subgenomic replicon systems. The compound demonstrates potent, picomolar activity against multiple HCV genotypes.

Table 1: In Vitro Activity of Coblopasvir (GSK2336805) in HCV Replicon and Live Virus Assays[6]

| HCV Replicon or Virus                    | Mean EC50 (pM)<br>(95% CI) | n  | CC50 (µM) |
|------------------------------------------|----------------------------|----|-----------|
| Genotype 1a (H77)                        | 58.5 (42.3–80.9)           | 17 | 43        |
| Genotype 1b (Con-1)                      | 7.4 (6.5–8.4)              | 44 | 47        |
| Genotype 1b (Con-1)<br>+ 40% Human Serum | 25.7 (23.0–28.7)           | 8  | ND        |
| Genotype 2a (JFH-1)                      | 53.8 (37.7–77.0)           | 20 | ND        |
| HCVcc (Jc1)                              | 63.7                       | 2  | ND        |

CI: Confidence

Interval; n: number of experiments; CC50:

50% cytotoxic

concentration; ND: Not Determined.

#### **Resistance Profile**

Resistance to NS5A inhibitors can emerge through specific amino acid substitutions in the NS5A protein. The in vitro resistance profile of Coblopasvir (as GSK2336805) has been characterized by selecting for resistance in HCV replicon cells and by testing its activity against replicons containing known resistance-associated substitutions (RASs).

Table 2: Activity of Coblopasvir (GSK2336805) Against Genotype 1a NS5A Variants[1]



| NS5A Substitution | Mean EC50 (nM) | Fold Change vs. Wild Type |
|-------------------|----------------|---------------------------|
| Wild Type         | 0.0585         | 1                         |
| Q30H              | 8.7            | >150                      |
| L31M              | 4.1            | >150                      |
| M28T              | >10            | >170                      |
| Q30R              | >10            | >170                      |
| L31V              | >10            | >170                      |
| P32L              | 0.04           | 0.7                       |
| Y93H              | 0.12           | 2.1                       |
| Y93N              | 0.16           | 2.7                       |

Table 3: Activity of Coblopasvir (GSK2336805) Against Genotype 1b NS5A Variants[1]

| NS5A Substitution | Mean EC50 (pM) | Fold Change vs. Wild Type |
|-------------------|----------------|---------------------------|
| Wild Type         | 7.4            | 1                         |
| L28V              | 23             | 3.1                       |
| L31V              | 12             | 1.6                       |
| Y93H              | 18             | 2.4                       |
| Y93N              | 89             | 12                        |

## **Clinical Efficacy and Safety**

Coblopasvir has been evaluated in Phase 2 and Phase 3 clinical trials, primarily in combination with sofosbuvir. These trials have demonstrated high efficacy and a favorable safety profile across various HCV genotypes.

Table 4: Summary of Phase 2 Clinical Trial of Coblopasvir plus Sofosbuvir[8]



| Patient Population                             | Treatment Regimen                                              | SVR12 Rate (ITT) | Key Adverse<br>Events                                    |
|------------------------------------------------|----------------------------------------------------------------|------------------|----------------------------------------------------------|
| Treatment-naïve, non-cirrhotic (GT 1, 2, 3, 6) | Coblopasvir 30mg or<br>60mg + Sofosbuvir<br>400mg for 12 weeks | 98.2% (108/110)  | Not specified in detail,<br>generally well-<br>tolerated |
| Treatment-naïve, cirrhotic (GT 1, 2, 3, 6)     | Coblopasvir 60mg +<br>Sofosbuvir 400mg for<br>12 weeks         |                  |                                                          |

Table 5: Summary of Phase 3 Clinical Trial of Coblopasvir plus Sofosbuvir[2][3]

| Patient<br>Population                                                                             | Treatment<br>Regimen                                         | Overall SVR12<br>Rate (FAS) | SVR12 by<br>Genotype                   | Most Common<br>Adverse<br>Events (≥1%) |
|---------------------------------------------------------------------------------------------------|--------------------------------------------------------------|-----------------------------|----------------------------------------|----------------------------------------|
| Treatment-naïve and interferon-experienced, with or without compensated cirrhosis (GT 1, 2, 3, 6) | Coblopasvir<br>60mg +<br>Sofosbuvir<br>400mg for 12<br>weeks | 97% (359/371)               | GT1: 98%GT2:<br>97%GT3:<br>93%GT6: 95% | Neutropenia,<br>Fatigue                |
| ITT: Intention-to-<br>Treat; FAS: Full<br>Analysis Set.                                           |                                                              |                             |                                        |                                        |

# Experimental Protocols HCV Replicon Inhibition Assay

The in vitro antiviral activity of Coblopasvir is determined using an HCV subgenomic replicon assay. This assay utilizes human hepatoma (Huh-7) cell lines that stably express an HCV subgenomic replicon, which contains the genetic information for the viral nonstructural proteins necessary for RNA replication. The replicon often includes a reporter gene, such as luciferase, to quantify the level of viral replication.







Workflow for HCV Replicon Inhibition Assay:









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.asm.org [journals.asm.org]
- 2. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single-arm, open-label, phase 3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. NS5A HCV Proteins Hepatitis C Online [hepatitisc.uw.edu]
- 5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication -Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Coblopasvir Dihydrochloride: A Pan-Genotypic Inhibitor of HCV NS5A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829364#what-is-the-therapeutic-target-of-coblopasvir-dihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com